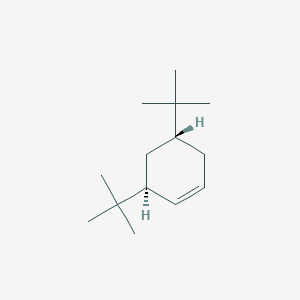
Magnesium iodide (pyridin-4-yl)methanide (1/1/1)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Magnesium iodide (pyridin-4-yl)methanide (1/1/1) is a chemical compound that combines magnesium iodide with a pyridin-4-yl methanide group
准备方法
Synthetic Routes and Reaction Conditions
Magnesium iodide (pyridin-4-yl)methanide can be synthesized through the reaction of magnesium iodide with pyridin-4-yl methanide. The reaction typically involves the use of anhydrous conditions to prevent the formation of hydrates. One common method involves the reaction of magnesium metal with iodine in the presence of pyridin-4-yl methanide under an inert atmosphere .
Industrial Production Methods
Industrial production of magnesium iodide (pyridin-4-yl)methanide may involve large-scale reactions using similar methods as in laboratory synthesis but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
化学反应分析
Types of Reactions
Magnesium iodide (pyridin-4-yl)methanide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of magnesium and iodine.
Reduction: It can be reduced to form lower oxidation states.
Substitution: The pyridin-4-yl methanide group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield magnesium oxide and iodine, while substitution reactions may produce various substituted pyridin-4-yl methanide derivatives .
科学研究应用
Magnesium iodide (pyridin-4-yl)methanide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: The compound can be used in the study of biological systems, including enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of magnesium iodide (pyridin-4-yl)methanide involves its interaction with various molecular targets. The magnesium ion can coordinate with different ligands, while the pyridin-4-yl methanide group can participate in nucleophilic and electrophilic reactions. These interactions can affect various biochemical pathways and processes .
相似化合物的比较
Similar Compounds
- Magnesium chloride (pyridin-4-yl)methanide
- Magnesium bromide (pyridin-4-yl)methanide
- Magnesium fluoride (pyridin-4-yl)methanide
Uniqueness
Magnesium iodide (pyridin-4-yl)methanide is unique due to the presence of iodine, which imparts distinct chemical properties compared to its chloride, bromide, and fluoride counterparts. The iodine atom can participate in specific reactions that are not possible with other halides, making this compound valuable for certain applications .
属性
CAS 编号 |
65093-01-8 |
|---|---|
分子式 |
C6H6IMgN |
分子量 |
243.33 g/mol |
IUPAC 名称 |
magnesium;4-methylidenepyridin-1-ide;iodide |
InChI |
InChI=1S/C6H6N.HI.Mg/c1-6-2-4-7-5-3-6;;/h2-5H,1H2;1H;/q-1;;+2/p-1 |
InChI 键 |
GHRJAWTXEICTSB-UHFFFAOYSA-M |
规范 SMILES |
C=C1C=C[N-]C=C1.[Mg+2].[I-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


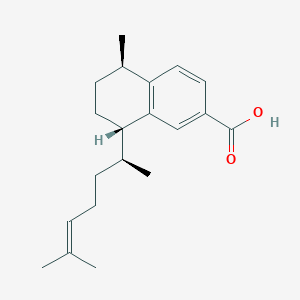
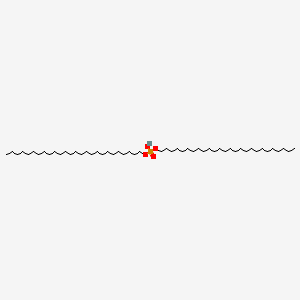
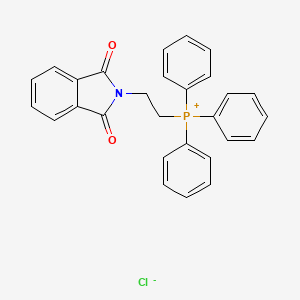
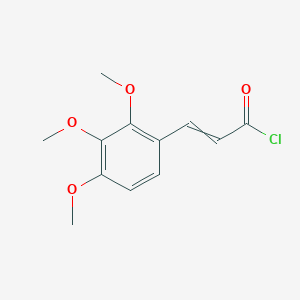
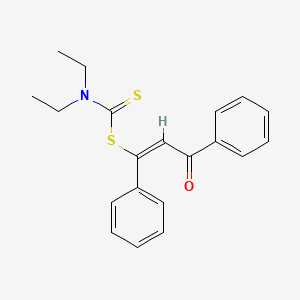

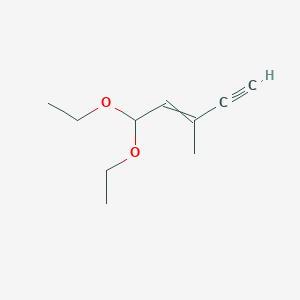

![N-[5-(Dimethylamino)naphthalene-1-sulfonyl]glycylglycine](/img/structure/B14495523.png)
![2-methyl-5-nitrobenzenesulfonate;triethyl-[2-[N-ethyl-4-[[4-[4-[[4-[ethyl-[2-(triethylazaniumyl)ethyl]amino]phenyl]diazenyl]phenoxy]phenyl]diazenyl]anilino]ethyl]azanium](/img/structure/B14495524.png)
![3-[Methyl(trimethylsilyl)amino]propanenitrile](/img/structure/B14495527.png)
![3-[(2,2,4,4-Tetramethylpentan-3-yl)sulfanyl]propanal](/img/structure/B14495535.png)

